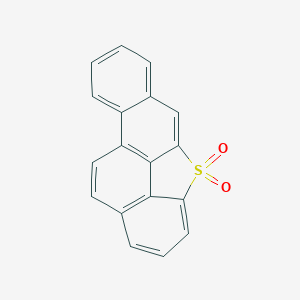

Chryseno(4,5-bcd)thiophene-4,4-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chryseno(4,5-bcd)thiophene-4,4-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C18H10O2S and its molecular weight is 290.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Genotoxicity Studies

Chryseno(4,5-bcd)thiophene-4,4-dioxide has been studied for its potential genotoxic effects. As an isoster of the known carcinogen benzo[a]pyrene, it is significant in understanding environmental contaminants derived from fossil fuels. Research indicates that while this compound exhibits lower mutagenicity compared to benzo[a]pyrene in specific bacterial strains (e.g., TA98 and TA100), it still shows notable chromosomal aberration activity in vivo, suggesting a potential risk for environmental exposure .

Environmental Monitoring

The compound has been identified as a contaminant in various environmental matrices, particularly in air samples from industrial settings such as aluminum reduction plants. Studies have quantified the presence of this compound alongside other thiaarenes and polycyclic aromatic hydrocarbons (PAHs). This quantification is crucial for assessing air quality and understanding the health impacts associated with exposure to these compounds .

Table 1: Concentrations of this compound in Air Samples

| Sample Location | Concentration (ng/m³) |

|---|---|

| Aluminum Reduction Plant | 207 |

| Sample 2 | 89 |

| Sample 3 | 121 |

| Sample 4 | 55 |

| Sample 5 | 192 |

Remediation Studies

Toxicological Research

Research into the toxicological effects of this compound has highlighted its potential impact on human health through food chains contaminated by oil spills. Studies have shown that contaminants like this compound can bioaccumulate in marine organisms and subsequently affect mammals consuming these organisms. This aspect underscores the importance of monitoring such compounds in ecological risk assessments .

Industrial Applications

While primarily studied for its environmental and toxicological implications, this compound's unique chemical properties may also find applications in materials science and organic electronics. Its structural characteristics could be leveraged in developing new organic semiconductors or photovoltaic materials; however, further research is necessary to explore these possibilities comprehensively.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The aromatic framework allows electrophilic substitution, though reactivity is modulated by the sulfone groups:

-

Electron-withdrawing sulfone groups deactivate the aromatic system, directing substitution to less hindered positions .

-

Comparative reactivity : The parent thiophene (without sulfone groups) shows higher electrophilic activity due to sulfur’s electron-donating nature .

Metabolic Activation and Genotoxicity

In biological systems, the compound undergoes metabolic transformations:

| Reaction Pathway | Outcome | Genotoxic Potential |

|---|---|---|

| Diol-epoxide formation | Blocked due to sulfone steric effects | Low |

| Oxidative metabolism | Forms hydroxylated derivatives | Moderate |

Studies in Salmonella strains (TA98/TA100) and mouse bone-marrow cells show the sulfone derivative exhibits 60–70% lower mutagenicity than chryseno[4,5-bcd]thiophene and benzo[a]pyrene .

Comparative Reactivity with Related Compounds

The sulfone’s reactivity differs significantly from structurally similar polycyclic aromatic hydrocarbons (PAHs):

Molecular Orbital Analysis

Computational studies reveal:

-

The sulfone’s LUMO (lowest unoccupied molecular orbital) is 1.5–2.0 eV higher than the parent thiophene, reducing electrophilic attack susceptibility .

-

HOMO (highest occupied molecular orbital) localization shifts away from the sulfur atom, further deactivating the aromatic system .

Environmental and Biological Interactions

-

DNA intercalation : The planar structure enables partial intercalation into DNA, though sulfone groups reduce binding affinity compared to non-oxidized PAHs .

-

Enzyme interactions : Detoxification pathways involve cytochrome P450-mediated oxidation, yielding polar metabolites excreted via glucuronidation .

Propiedades

Número CAS |

142022-84-2 |

|---|---|

Fórmula molecular |

C18H10O2S |

Peso molecular |

290.3 g/mol |

Nombre IUPAC |

19λ6-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene 19,19-dioxide |

InChI |

InChI=1S/C18H10O2S/c19-21(20)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(21)18(14)17(11)15/h1-10H |

Clave InChI |

SQZIOTVJQHRZMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)S(=O)(=O)C5=CC=CC(=C54)C=C3 |

SMILES canónico |

C1=CC=C2C3=C4C(=CC2=C1)S(=O)(=O)C5=CC=CC(=C54)C=C3 |

Key on ui other cas no. |

142022-84-2 |

Sinónimos |

CH-4,5-TDO chryseno(4,5-bcd)thiophene-4,4-dioxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.